molecular formula C8H6F3NO2 B13219346 2,2,2-Trifluoroethyl pyridine-4-carboxylate

2,2,2-Trifluoroethyl pyridine-4-carboxylate

Cat. No.: B13219346
M. Wt: 205.13 g/mol
InChI Key: DFCUTTOKZNFFQS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl pyridine-4-carboxylate is a fluorinated organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trifluoroethyl group attached to the pyridine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl pyridine-4-carboxylate typically involves the reaction of pyridine-4-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials . The reaction can be represented as follows:

Pyridine-4-carboxylic acid+2,2,2-Trifluoroethanol2,2,2-Trifluoroethyl pyridine-4-carboxylate+Water\text{Pyridine-4-carboxylic acid} + \text{2,2,2-Trifluoroethanol} \rightarrow \text{this compound} + \text{Water} Pyridine-4-carboxylic acid+2,2,2-Trifluoroethanol→2,2,2-Trifluoroethyl pyridine-4-carboxylate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2,2-Trifluoroethyl pyridine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroethyl pyridine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid
  • 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine
  • 2,2,2-Trifluoroethyl pyridine-4-carboxylate

Uniqueness

This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where fluorinated compounds are desired for their stability and reactivity .

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

2,2,2-trifluoroethyl pyridine-4-carboxylate

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7(13)6-1-3-12-4-2-6/h1-4H,5H2

InChI Key

DFCUTTOKZNFFQS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)OCC(F)(F)F

Origin of Product

United States

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